molecular formula C19H24N4O7S3 B12419015 Pritelivir mesylate hydrate CAS No. 1428321-10-1

Pritelivir mesylate hydrate

Cat. No.: B12419015
CAS No.: 1428321-10-1
M. Wt: 516.6 g/mol
InChI Key: QPIDAZSAUYNBAC-UHFFFAOYSA-N
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Description

Pritelivir mesylate hydrate is a direct-acting antiviral compound that is currently under development for the treatment of herpes simplex virus infections, particularly in immunocompromised patients. It is known for its novel mechanism of action, which involves the inhibition of the viral helicase-primase complex, making it distinct from traditional nucleoside analogues .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of pritelivir mesylate hydrate involves multiple steps, starting from the preparation of the core thiazolylamide structureThe final step involves the mesylation and hydration to obtain this compound .

Industrial Production Methods: In an industrial setting, the production of this compound is optimized for large-scale manufacturing. This involves the use of good manufacturing practice (GMP) environments to ensure the quality and consistency of the product. The process includes the optimization of particle size distribution, flowability properties, and surface area to achieve the desired physical and chemical characteristics .

Chemical Reactions Analysis

Types of Reactions: Pritelivir mesylate hydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the sulfonamide and thiazole moieties. These reactions can involve nucleophilic or electrophilic substitution, depending on the reagents and conditions used .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include strong nucleophiles or electrophiles, depending on the desired substitution. Typical conditions involve controlled temperatures and the use of solvents that facilitate the reaction without causing degradation of the compound .

Major Products: The major products formed from these reactions are typically derivatives of this compound with modified functional groups. These derivatives can exhibit different pharmacological properties and are often explored for their potential therapeutic applications .

Scientific Research Applications

Pritelivir mesylate hydrate has a wide range of scientific research applications, particularly in the fields of virology, pharmacology, and medicinal chemistry. It is primarily studied for its antiviral properties against herpes simplex virus types 1 and 2. Research has shown that this compound is effective in reducing viral replication and improving clinical outcomes in animal models and clinical trials .

In addition to its antiviral applications, this compound is also explored for its potential use in combination therapies with other antiviral agents. This approach aims to enhance the efficacy of treatment and reduce the likelihood of resistance development .

Mechanism of Action

Pritelivir mesylate hydrate exerts its antiviral effects by inhibiting the viral helicase-primase complex, which is essential for the replication of herpes simplex virus. By targeting this complex, this compound prevents the unwinding and priming of viral DNA, thereby inhibiting viral replication .

The molecular targets of this compound include the helicase and primase enzymes, which are crucial for the synthesis of viral DNA. The inhibition of these enzymes disrupts the viral replication cycle and reduces the viral load in infected cells .

Properties

CAS No.

1428321-10-1

Molecular Formula

C19H24N4O7S3

Molecular Weight

516.6 g/mol

IUPAC Name

methanesulfonic acid;N-methyl-N-(4-methyl-5-sulfamoyl-1,3-thiazol-2-yl)-2-(4-pyridin-2-ylphenyl)acetamide;hydrate

InChI

InChI=1S/C18H18N4O3S2.CH4O3S.H2O/c1-12-17(27(19,24)25)26-18(21-12)22(2)16(23)11-13-6-8-14(9-7-13)15-5-3-4-10-20-15;1-5(2,3)4;/h3-10H,11H2,1-2H3,(H2,19,24,25);1H3,(H,2,3,4);1H2

InChI Key

QPIDAZSAUYNBAC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(C)C(=O)CC2=CC=C(C=C2)C3=CC=CC=N3)S(=O)(=O)N.CS(=O)(=O)O.O

Origin of Product

United States

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